Ferric carboxymaltose, marketed under the brand name Injectafer among others, is a colloidal iron(III) hydroxide complexed with carboxymaltose carbohydrate. [, , , , , ] This complex serves as an intravenous iron replacement therapy. [, , ] In scientific research, ferric carboxymaltose is primarily investigated for its role in treating iron deficiency anemia (IDA), particularly in cases where oral iron supplementation is ineffective or not tolerated. [, , , ]
Teferrol is synthesized from a complex process involving the formation of nanoparticles that consist of a polynuclear iron (III)-(oxyhydr)oxide core stabilized by carboxymaltose. This formulation allows for effective iron delivery and utilization in the body.
Teferrol is classified as an injectable iron replacement therapy. It falls under the category of parenteral iron preparations, which are administered intravenously or intramuscularly to treat iron deficiency when oral supplements are ineffective or not tolerated.
The synthesis of Teferrol involves several key steps:
The synthesis requires precise control over pH and temperature to ensure optimal conditions for nanoparticle formation and stabilization. The resulting product must meet stringent pharmaceutical standards for sterility and efficacy before it can be used clinically.
Teferrol's molecular structure features a core composed of iron (III) oxide, surrounded by a carbohydrate matrix from carboxymaltose. This structure enhances its solubility and facilitates the release of iron in physiological conditions.
These structural characteristics allow Teferrol to effectively interact with biological systems, enhancing its therapeutic efficacy.
Teferrol undergoes several chemical reactions primarily involving the release of iron from its carboxymaltose complex. Upon administration, the complex dissociates, allowing free iron ions to be utilized by the body for various physiological functions.
The key reaction can be summarized as follows:
This reaction is essential for replenishing iron stores in hemoglobin, myoglobin, and various enzymes critical for metabolic processes.
Teferrol's mechanism of action involves several steps:
Clinical studies have demonstrated that Teferrol effectively increases serum ferritin levels and hemoglobin concentrations in patients with iron deficiency anemia.
These properties are essential for ensuring that Teferrol can be safely administered and effectively utilized by the body.
Teferrol has several significant applications in medical practice:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4